BenchChemオンラインストアへようこそ!

2-(hydroxymethyl)-4H-chromen-4-one

Anti-allergic drug discovery Mast cell stabilization Passive cutaneous anaphylaxis (PCA)

2-(Hydroxymethyl)-4H-chromen-4-one (CAS 59749-54-1; MW 176.17 g/mol; C₁₀H₈O₃) is a C-2 hydroxymethyl-substituted chromone belonging to the 4H-1-benzopyran-4-one class. This compound occupies a strategic position in chromone chemistry as the central redox intermediate between 2-formylchromone (the oxidized aldehyde form) and 2-methylchromone (the fully reduced methyl analog), and serves as a direct precursor to chromone-2-carboxylic acid derivatives.

Molecular Formula C10H8O3
Molecular Weight 176.17g/mol
CAS No. 59749-54-1
Cat. No. B354269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(hydroxymethyl)-4H-chromen-4-one
CAS59749-54-1
Molecular FormulaC10H8O3
Molecular Weight176.17g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)CO
InChIInChI=1S/C10H8O3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5,11H,6H2
InChIKeyKNBXEQXDBQSZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-4H-chromen-4-one (CAS 59749-54-1): A Multifunctional Chromone Intermediate with Intrinsic Anti-Allergic and Vasorelaxant Activity for Pharmaceutical R&D and Chemical Biology Procurement


2-(Hydroxymethyl)-4H-chromen-4-one (CAS 59749-54-1; MW 176.17 g/mol; C₁₀H₈O₃) is a C-2 hydroxymethyl-substituted chromone belonging to the 4H-1-benzopyran-4-one class . This compound occupies a strategic position in chromone chemistry as the central redox intermediate between 2-formylchromone (the oxidized aldehyde form) and 2-methylchromone (the fully reduced methyl analog), and serves as a direct precursor to chromone-2-carboxylic acid derivatives. Beyond its established role as a synthetic building block, the compound exhibits intrinsic anti-allergic activity demonstrable in the rat passive cutaneous anaphylaxis (PCA) model at intravenous doses as low as 0.5 mg/kg, as well as endothelium-independent vasorelaxant effects mediated through calcium channel blockade in resistance arteries [1].

Why 2-(Hydroxymethyl)-4H-chromen-4-one Cannot Be Replaced by Generic Chromone Analogs: Substituent-Specific Reactivity, Bioactivity, and Synthetic Handle Differentiation


The C-2 hydroxymethyl group of this compound confers a distinct and non-interchangeable profile relative to its closest in-class analogs. Unlike 2-methylchromone, which lacks a reactive functional group at C-2 and is essentially inert toward further derivatization, the primary alcohol moiety of 2-(hydroxymethyl)-4H-chromen-4-one enables site-selective oxidation to 2-formylchromone, nucleophilic substitution to the bromomethyl derivative (82% yield, 1 h), and reduction/oxidation interconversion with chromone-2-carboxylic acid [1]. The positional isomer 3-(hydroxymethyl)chromone exhibits fundamentally different reactivity due to the altered electronic environment at C-3 versus C-2, and lacks the anti-allergic activity documented for the 2-substituted series . Furthermore, chromone-2-carboxylic acid (Chromocarb), while clinically used as a vascular protective agent, acts through collagenase inhibition rather than the direct calcium channel blockade demonstrated for the 2-hydroxymethyl analog. These differences in reactivity, bioactivity mechanism, and synthetic utility mean that generic substitution within this compound class cannot preserve the specific research or industrial functionality.

Quantitative Comparator Evidence for 2-(Hydroxymethyl)-4H-chromen-4-one: Head-to-Head and Cross-Study Differentiation Data Supporting Procurement Decisions


Anti-Allergic Activity in Rat PCA Model: 2-(Hydroxymethyl)-4H-chromen-4-one vs. Disodium Cromoglycate (DSCG) on a Dose-Response Basis

In the rat passive cutaneous anaphylaxis (PCA) model, 2-(hydroxymethyl)-4H-1-benzopyran-4-one produced 23% inhibition of the allergic response at an intravenous dose of 0.5 mg/kg [1]. For comparison, disodium cromoglycate (DSCG), the prototypical chromone-based mast cell stabilizer, requires approximately 20 mg/kg i.v. to achieve maximal PCA inhibition [2]. This represents an approximately 40-fold lower dose for the target compound to produce measurable anti-allergic efficacy, although the magnitudes of maximal inhibition differ. The target compound was tested in a PCA protocol modified from Mota (Life Sciences, 7:465, 1963) and Ovary & Bier (Proc. Soc. Exptl. Biol. Med., 81:585, 1952).

Anti-allergic drug discovery Mast cell stabilization Passive cutaneous anaphylaxis (PCA)

Vasorelaxant Mechanism of Action: Endothelium-Independent Calcium Channel Blockade by 2-Hydroxymethylchromone vs. Collagenase Inhibition by Chromone-2-Carboxylic Acid (Chromocarb)

In the isolated rat mesenteric arterial bed (MAB) pre-contracted with phenylephrine (PHE, 2–4 ng/mL), bolus injections of 2-hydroxymethylchromone (2HMC, 3–1000 μg) induced a dose-dependent, reversible vasorelaxant effect that persisted after endothelium removal and was not significantly affected by L-NAME, indomethacin, atropine, glibenclamide, tetraethylammonium, BaCl₂, or apamin [1]. Critically, 2HMC significantly shifted the concentration-response curve to high K⁺-induced MAB contraction rightward during Ca²⁺ supplementation and strongly reduced the response to PHE under calcium-free conditions, indicating a dual mechanism: blockade of voltage-operated calcium channels (VOCCs) and restriction of intracellular Ca²⁺ mobilization from sarcoplasmic reticulum stores. In contrast, chromone-2-carboxylic acid (Chromocarb, CAS 4940-39-0) acts as a vascular protective agent through inhibition of collagenase-mediated vascular wall degradation rather than direct calcium channel blockade .

Cardiovascular pharmacology Vasorelaxation Calcium channel blockade Resistance artery physiology

Synthetic Intermediate Efficiency: 82% Yield Bromination of 2-(Hydroxymethyl)-4H-chromen-4-one to 2-Bromomethyl-4H-chromen-4-one in a Single Step

Treatment of 2-(hydroxymethyl)-4H-chromen-4-one with phosphorus tribromide (PBr₃) in dichloromethane at ambient temperature for 1.0 hour cleanly produces 2-bromomethyl-4H-chromen-4-one in 82% isolated yield [1]. This transformation installs a reactive alkyl bromide handle at the C-2 position, enabling subsequent nucleophilic displacement with amines, thiols, carboxylates, and glycinate Schiff bases for the construction of chromone–amino acid conjugates and other hybrid molecules. The efficiency of this single-step conversion (82% in 1 h) contrasts favorably with the multi-step sequences typically required to introduce equivalent electrophilic functionality onto the 2-methylchromone scaffold, which lacks a pre-oxidized carbon at C-2.

Synthetic organic chemistry Chromone derivatization Halogenation Building block chemistry

Synthetic Route Comparison: Two Total Syntheses of 2-Hydroxymethylchromone with 13.5% vs. 25.3% Overall Yield for Route Selection and Feasibility Assessment

In the context of total synthesis of chromanone A (a C-3 methyl-substituted 2-hydroxymethylchromone natural product), two distinct synthetic routes to the 2-hydroxymethylchromone core were developed and quantitatively compared [1]. Route 1 (4 steps, starting from o-vanillin via Grignard addition, IBX oxidation, Kostanecki–Robinson cyclization, and Ca(BH₄)₂ reduction) delivered the target 2-hydroxymethylchromone in 13.5% overall yield. Route 2 (5 steps, starting from pyrocatechol via Friedel–Crafts acylation, Kostanecki–Robinson cyclization, Williamson O-methylation, I₂/DMSO oxidation, and NaBH₄ reduction) achieved 25.3% overall yield—a 1.87-fold improvement [2]. This head-to-head comparison within a single research program demonstrates that the compound is synthetically accessible through multiple validated routes with quantifiable yield differentials, enabling cost–benefit analysis for scale-up procurement.

Total synthesis Chromone natural products Route scouting Process chemistry

Antifungal Activity of the 5,7-Dihydroxy Derivative of 2-Hydroxymethylchromone Against Dermatophytes: MIC Comparison with Griseofulvin

While the parent compound 2-(hydroxymethyl)-4H-chromen-4-one is unsubstituted on the benzo ring, the 5,7-dihydroxy derivative—5,7-dihydroxy-2-hydroxymethylchromone (compound 5), isolated from Dryopteris fragrans—was screened for antifungal activity against two dermatophyte species alongside the clinical reference standard griseofulvin [1]. Against Microsporum canis, compound 5 exhibited an MIC of <0.015625 μg/mL, compared with griseofulvin at 1.0 μg/mL—representing a >64-fold potency advantage. Against Epidermophyton floccosum, compound 5 showed an MIC of 0.03125 μg/mL, equivalent to griseofulvin (MIC 0.03125 μg/mL). Compounds 2, 3, and 4 from the same study also showed MIC values <0.015625–0.0625 μg/mL against both organisms [2]. This demonstrates that hydroxylation of the chromone core at C-5 and C-7 dramatically potentiates the antifungal activity of the 2-hydroxymethylchromone scaffold.

Antifungal drug discovery Dermatophyte infection Natural product screening Minimum inhibitory concentration (MIC)

Optimal Application Scenarios for 2-(Hydroxymethyl)-4H-chromen-4-one Based on Quantitative Evidence: Anti-Allergic Screening, Cardiovascular Tool Compound Studies, Derivatization-Focused Medicinal Chemistry, and Antifungal Scaffold Optimization


Early-Stage Anti-Allergic Drug Discovery: Low-Dose Efficacy Screening in Mast Cell-Dependent Hypersensitivity Models

Procurement for anti-allergic screening programs is supported by the compound's demonstrated 23% inhibition of PCA at 0.5 mg/kg i.v. in rats, a dose approximately 40-fold lower than the maximally effective dose of disodium cromoglycate [1]. This enables economical use of compound in preliminary in vivo pharmacology with minimal material consumption. The chromone scaffold is established in anti-allergic therapy (e.g., DSCG, nedocromil), and the C-2 hydroxymethyl substituent provides a synthetic handle for further optimization of potency and oral bioavailability.

Cardiovascular Pharmacology: Investigating Endothelium-Independent Vasorelaxation via Voltage-Operated Calcium Channel Blockade in Resistance Arteries

The unique endothelium-independent vasorelaxant mechanism—dual blockade of extracellular Ca²⁺ influx through VOCCs and restriction of intracellular Ca²⁺ mobilization—as demonstrated in the rat mesenteric arterial bed at bolus doses of 3–1000 μg [2], makes this compound a valuable tool for studying calcium signaling in vascular smooth muscle. This mechanism is distinct from chromone-2-carboxylic acid (collagenase inhibition) and positions 2HMC as a novel chemical probe for resistance artery physiology and hypertension research.

Medicinal Chemistry Derivatization Platform: Efficient One-Step Conversion to 2-Bromomethylchromone Enabling Parallel Library Synthesis

The 82% yield bromination to 2-bromomethyl-4H-chromen-4-one (PBr₃, DCM, 1 h) provides rapid access to an electrophilic building block compatible with diverse nucleophiles—amines, thiols, carboxylates, and glycinate Schiff bases—for generating chromone–amino acid conjugates and hybrid molecules [3]. This single-step diversification contrasts with the multi-step functionalization required for 2-methylchromone, making the hydroxymethyl compound the preferred starting material for chromone-focused library synthesis and SAR campaigns.

Antifungal Lead Optimization: Scaffold Decoration of the 2-Hydroxymethylchromone Core Guided by 5,7-Dihydroxy Derivative MIC Data

The finding that 5,7-dihydroxy-2-hydroxymethylchromone exhibits a >64-fold lower MIC than griseofulvin against Microsporum canis (MIC <0.015625 vs. 1.0 μg/mL) [4] establishes the 2-hydroxymethylchromone core as a promising antifungal template. Procurement of the parent compound enables systematic exploration of ring hydroxylation patterns, C-3 alkyl substitution, and C-2 side-chain modification to optimize antifungal potency, spectrum, and selectivity, with the 5,7-dihydroxy derivative serving as a quantitative benchmark.

Quote Request

Request a Quote for 2-(hydroxymethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.